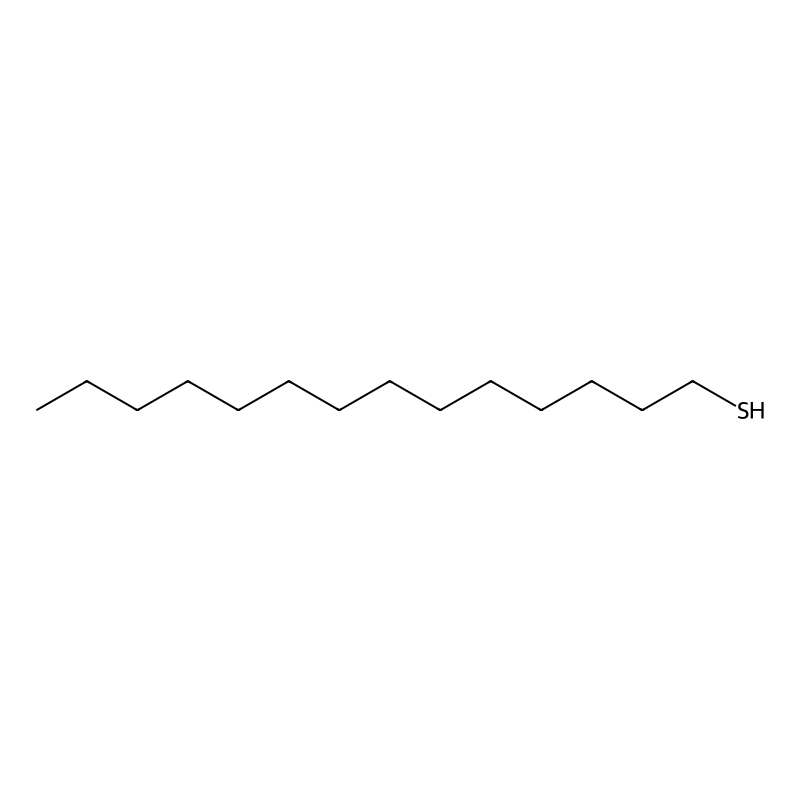1-Tetradecanethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surface Modification and Passivation
One of the most prominent applications of 1-tetradecanethiol lies in its ability to modify and passivate surfaces. Due to the presence of a thiol group (-SH), the molecule can form strong covalent bonds with various metal surfaces, such as gold, silver, and copper []. This self-assembled monolayer (SAM) formation modifies the surface properties, impacting factors like wettability, friction, and electrical conductivity []. This technique allows researchers to tailor surfaces for specific applications, such as:
- Biosensing: 1-Tetradecanethiol can be used to functionalize biosensor surfaces, enabling the immobilization of biomolecules like enzymes and antibodies for specific detection purposes [].
- Corrosion protection: By forming a protective layer on metal surfaces, 1-tetradecanethiol can prevent corrosion and enhance their durability [].
- Nanoparticle synthesis: The molecule can be employed to control the shape, size, and surface properties of metal nanoparticles during synthesis [].
Organic Synthesis and Material Development
-Tetradecanethiol also finds applications in organic synthesis and material development due to its functional group and long alkyl chain. Some notable examples include:
- Polymer Synthesis: The thiol group can participate in various polymerization reactions, allowing researchers to create novel polymers with tailored properties for specific applications [].
- Liquid Crystals: 1-Tetradecanethiol can be incorporated into liquid crystal formulations, affecting their phase transition behavior and optical properties [].
- Drug Delivery Systems: The molecule can be utilized to functionalize drug delivery systems, potentially improving their stability, targeting, and controlled release properties [].
1-Tetradecanethiol is an organic compound with the molecular formula C₁₄H₃₀S. It is classified as a long-chain aliphatic thiol, characterized by a straight-chain structure comprising fourteen carbon atoms and a thiol (-SH) functional group. This compound is known for its distinctive odor and hydrophobic properties, making it useful in various applications, particularly in surface chemistry and material science. The compound is also referred to as tetradecyl mercaptan and has a molecular weight of approximately 230.453 g/mol .
- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For instance, 1-tetradecanethiol can react with oxidizing agents such as hydrogen peroxide to yield tetradecanesulfonic acid.
- Esterification: The thiol group can react with carboxylic acids to form thioesters, which are important intermediates in organic synthesis.
- Nucleophilic Substitution: The sulfur atom in 1-tetradecanethiol can act as a nucleophile, participating in substitution reactions with alkyl halides to form longer-chain thiols.
These reactions highlight the versatility of 1-tetradecanethiol in organic synthesis and its potential as a building block for more complex molecules.
1-Tetradecanethiol exhibits biological activity that has been studied primarily in the context of its potential effects on human health. It is known to cause skin sensitization and may lead to allergic reactions upon contact . Additionally, it has been observed to have some antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms.
Several methods are employed to synthesize 1-tetradecanethiol:
- Alkylation of Thiols: One common method involves the alkylation of sodium thiolate with 1-bromotetradecane. This reaction typically occurs under basic conditions and yields 1-tetradecanethiol as the product.
- Reduction of Disulfides: Another approach includes the reduction of disulfides using reducing agents such as lithium aluminum hydride, which can convert disulfide compounds into their corresponding thiols.
- Direct Synthesis from Alkenes: 1-Tetradecanethiol can also be synthesized through the thiol-ene reaction, where a suitable alkene reacts with hydrogen sulfide in the presence of a radical initiator.
These methods demonstrate the compound's accessibility for laboratory synthesis and industrial applications.
1-Tetradecanethiol has various applications across different fields:
- Surface Modification: It is widely used for modifying surfaces in materials science, particularly in creating self-assembled monolayers on gold and other metals.
- Chemical Sensors: The compound's unique properties make it suitable for use in chemical sensors and biosensors due to its ability to interact with various analytes.
- Cosmetics: Its hydrophobic nature allows it to be utilized in cosmetic formulations for enhancing skin feel and texture.
- Research: In biochemical research, 1-tetradecanethiol serves as a model compound for studying thiol chemistry and interactions.
Several compounds are structurally similar to 1-tetradecanethiol, including:
- 1-Dodecanethiol (C₁₂H₂₆S): A shorter-chain thiol that shares similar chemical properties but has different solubility characteristics due to its smaller size.
- 1-Hexadecanethiol (C₁₆H₃₄S): A longer-chain analogue that exhibits enhanced hydrophobicity and different reactivity patterns compared to 1-tetradecanethiol.
- Octanethiol (C₈H₁₈S): Another shorter-chain thiol that is often used in similar applications but lacks the robustness of longer chains like 1-tetradecanethiol.
Comparison TableCompound Molecular Formula Chain Length Key
XLogP3
7.2
UNII
APY3P7S1XM
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
2079-95-0
Wikipedia
1-Tetradecanethiol
General Manufacturing Information
1-Tetradecanethiol: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Molecular Formula | Chain Length | Key
XLogP3 7.2
UNII
APY3P7S1XM
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Irritant Other CAS
2079-95-0
Wikipedia
1-Tetradecanethiol
General Manufacturing Information
1-Tetradecanethiol: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








